1-(2-Methylphenyl)pyrazolidine-3,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
820238-67-3 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(2-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
YKCKTXFMLXMMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis of 1 2 Methylphenyl Pyrazolidine 3,5 Dione and Its Analogs
Traditional Synthetic Pathways to the Pyrazolidine-3,5-dione (B2422599) Core
The most conventional and long-standing method for constructing the pyrazolidine-3,5-dione nucleus is the cyclocondensation reaction between a substituted hydrazine (B178648) and a malonic acid derivative, typically a dialkyl malonate like diethyl malonate. ijpsr.comjscimedcentral.com This reaction is a form of Knoevenagel condensation followed by intramolecular cyclization.
The general mechanism involves the initial nucleophilic attack of the hydrazine onto one of the ester carbonyls of the malonate, followed by a second intramolecular condensation to form the five-membered heterocyclic ring. The reaction is often carried out in the presence of a base. documentsdelivered.com For example, research has detailed the synthesis of the pyrazolidine-3,5-dione nucleus by reacting phenylhydrazine (B124118) with diethyl malonate. ijpsr.com This foundational method has been widely applied to produce a variety of N-substituted derivatives. itmedicalteam.plnih.gov
In a multistep variation, a substituted benzoic acid can be converted into its corresponding ester, which is then reacted with a hydrazine to form a hydrazide. This intermediate is subsequently cyclized with diethyl malonate to yield the final pyrazolidine-3,5-dione product. jscimedcentral.com Another approach involves treating N,N'-disubstituted hydrazines with diethyl malonate in the presence of acetic acid to obtain the desired pyrazolidine-3,5-dione derivatives. asianpubs.orgresearchgate.net These traditional methods, while effective, often require elevated temperatures and extended reaction times.
Innovations in Pyrazolidine-3,5-dione Synthesis: Modern Approaches
In response to the need for more efficient and sustainable chemical processes, modern synthetic organic chemistry has introduced several innovative techniques for the synthesis of pyrazolidine-3,5-diones and related heterocyclic compounds. These methods offer advantages in terms of reaction speed, yield, and environmental impact.
Microwave-Assisted and Solid-Phase Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. nih.govnih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. mdpi.comrsc.orgnih.gov For instance, efficient microwave-assisted protocols have been developed for the synthesis of various pyrazole (B372694) and pyrazoline derivatives by reacting chalcones with hydrazine hydrate. nih.govmdpi.com One-pot, three-component reactions under microwave irradiation have been successfully employed to create complex heterocyclic systems, highlighting the efficiency of this technology. rsc.org While specific examples for solid-phase synthesis of 1-(2-Methylphenyl)pyrazolidine-3,5-dione are not prevalent in the reviewed literature, the principles of attaching a reactant to a solid support for ease of purification are applicable to this class of compounds.
Green Chemistry Principles in Synthesis (e.g., grindstone method, enzymatic catalysis, water medium reactions)
Adherence to the principles of green chemistry has driven the development of environmentally friendly synthetic routes. rasayanjournal.co.innih.gov These methods aim to reduce or eliminate the use of hazardous solvents and reagents.
A notable green approach is the use of water as a reaction medium. acs.org Researchers have successfully synthesized novel pyrazolidine-3,5-dione derivatives in high yields using a Magnesium(II) acetylacetonate-catalyzed reaction in water. nih.govresearchgate.netresearchgate.net This method is simple, efficient, and circumvents the need for volatile organic solvents.
Another significant advancement is the use of mechanochemistry, or the "grindstone method." nih.gov This solvent-free technique involves grinding solid reactants together, sometimes with a catalytic amount of a substance, to initiate a reaction. This approach is known for its speed, high yields, and simple work-up procedures.
The table below summarizes key findings in the green synthesis of pyrazolidine-3,5-dione analogs.
| Method | Catalyst / Medium | Key Findings | Yield | Reference(s) |
| Water Medium Synthesis | Mg(II) acetylacetonate (B107027) / Water | An easy-to-perform, high-yield synthesis of novel pyrazolidine-3,5-dione derivatives. | High | nih.govresearchgate.netresearchgate.net |
| Grindstone Method | None / Solvent-free | Environmentally friendly and rapid synthesis of heterocyclic compounds. | High | nih.gov |
| Microwave-Assisted | Acetic Acid / Ethanol (B145695) | Rapid cyclization of chalcones and hydrazine hydrate. | High | nih.gov |
Metal-Mediated and Oxidative Functionalization Strategies
Metal-mediated and oxidative strategies offer alternative pathways to construct and functionalize the pyrazolidine-3,5-dione core. Palladium-catalyzed reactions, for example, have been employed for the synthesis of pyrazolidines through alkene carboamination. organic-chemistry.org A catalyst system of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like S-Phos can efficiently generate various heterocyclic structures, including pyrazolidines. organic-chemistry.org Furthermore, palladium-catalyzed α-arylation of pyrazolidine-3,5-diones with aryl halides provides a direct route to 4-substituted derivatives. semanticscholar.org
Novel oxidative methods have also been developed. One such approach describes a metal-free oxidative dehydrogenative N-N bond formation using Phenyliodine(III) diacetate (PIDA) to form the pyrazolidine-3,5-dione ring from accessible dianilide precursors. researchgate.netresearchgate.net This strategy avoids the use of often toxic hydrazine starting materials.
Regioselective and Stereoselective Synthesis of Substituted Pyrazolidine-3,5-diones
Controlling the regiochemistry and stereochemistry of substituents on the pyrazolidine (B1218672) ring is crucial for developing specific chemical entities. Significant progress has been made in achieving high levels of selectivity.
Stereoselective synthesis of either trans- or cis-3,5-disubstituted pyrazolidines has been accomplished through Palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives. nih.gov The stereochemical outcome can be controlled by modifying a substituent on the nitrogen of the hydrazine substrate, which influences the allylic strain in the transition state. nih.gov
Regioselectivity—the control over which nitrogen atom of an unsymmetrical hydrazine attacks which carbonyl group, or the specific placement of substituents—is also a key challenge. For the related pyrazoles, highly regioselective syntheses have been developed. The choice of reaction conditions, such as the solvent, can significantly influence the regiochemical outcome. For instance, the condensation of 1,3-diketones with arylhydrazines to form pyrazoles proceeds with high regioselectivity in aprotic solvents with strong dipole moments. Studies on the reaction of N-arylhydrazones with nitroolefins have also led to general protocols for the regioselective synthesis of substituted pyrazoles via a key pyrazolidine intermediate. nih.gov Similar principles can be applied to the synthesis of pyrazolidine-3,5-diones to control the position of substituents on the heterocyclic ring. niscair.res.inthieme.denih.gov
Synthesis of this compound and its Specific Derivatives
The synthesis of the specific compound this compound can be readily achieved using the well-established traditional pathway described in section 2.1. This involves the direct cyclocondensation of 2-methylphenylhydrazine (also known as o-tolylhydrazine) with diethyl malonate. The reaction is typically performed by heating the reactants, often in a solvent like ethanol and potentially with a base catalyst, to facilitate the formation of the dione (B5365651) ring.
While a specific literature preparation for this exact molecule was not identified in the search, its synthesis is analogous to that of many other 1-aryl-pyrazolidine-3,5-diones. jscimedcentral.comitmedicalteam.pl The general procedure for producing various 1-substituted-pyrazolidine-3,5-diones has been widely reported. ijpsr.comdocumentsdelivered.comasianpubs.orgresearchgate.net
The synthesis of specific derivatives can be achieved by starting with appropriately substituted hydrazines or malonates. For example, a variety of 1,2-disubstituted and 4-substituted pyrazolidine-3,5-diones have been synthesized for various research purposes. researchgate.netpharmacy180.comnih.gov Functionalization at the 4-position is commonly achieved by reacting the parent dione with aldehydes to form 4-arylidene derivatives or through alkylation reactions. ijpsr.compharmacy180.com
Strategies for Introducing the 2-Methylphenyl Moiety
The primary and most classical approach for the synthesis of 1-aryl-pyrazolidine-3,5-diones, including the 2-methylphenyl variant, involves the condensation of an appropriately substituted arylhydrazine with a malonic acid derivative. This method remains a cornerstone of pyrazolidinedione synthesis due to its reliability and the ready availability of starting materials.
The reaction typically proceeds by reacting 2-methylphenylhydrazine (also known as o-tolylhydrazine) with diethyl malonate or a similar malonic acid diester. wikipedia.orgnih.gov The condensation is generally carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The mechanism involves the initial formation of a hydrazide intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, and subsequent elimination of an alcohol molecule to form the stable five-membered heterocyclic ring.
An alternative and sustainable approach involves performing the synthesis in an aqueous medium catalyzed by a Lewis acid, such as magnesium(II) acetylacetonate. This method offers high yields and is environmentally benign. nih.gov
A conceptual schematic for the synthesis is presented below:
Step 1: Reaction of 2-methylphenylhydrazine with diethyl malonate. The nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of diethyl malonate.
Step 2: Formation of the hydrazide intermediate. An initial addition-elimination reaction occurs, leading to the formation of a mono-acylhydrazide.
Step 3: Intramolecular cyclization. The terminal nitrogen atom of the hydrazide attacks the remaining ester carbonyl group.
Step 4: Formation of the pyrazolidine-3,5-dione ring. Elimination of a second molecule of ethanol yields the final this compound.
Derivatization at the 4-Position and Nitrogen Atoms
The pyrazolidine-3,5-dione scaffold offers multiple sites for further chemical modification, allowing for the creation of a diverse library of analogs. The most common positions for derivatization are the C4-methylene group and the N2-nitrogen atom.
The methylene (B1212753) group at the 4-position is particularly reactive due to its location between two carbonyl groups, which makes the protons acidic and easily removed by a base. This facilitates a variety of C-C and C-N bond-forming reactions.
Derivatization at the 4-Position:
A widely used method for functionalizing the 4-position is the Knoevenagel condensation . nih.govresearchgate.net This reaction involves the condensation of the active methylene group of this compound with an aldehyde or a ketone in the presence of a basic catalyst, such as piperidine (B6355638) or an amine salt. This leads to the formation of 4-alkylidene or 4-arylidene derivatives.
Furthermore, the C4-position can be readily alkylated or acylated . Treatment with a base to form the enolate, followed by reaction with an alkyl halide or an acyl halide, introduces a substituent at this position. This allows for the synthesis of a wide range of 4-substituted and 4,4-disubstituted derivatives.
Interactive Data Table: Examples of Derivatization at the 4-Position
| Reaction Type | Reagent(s) | Product Type |
| Knoevenagel Condensation | Aromatic Aldehydes | 4-Arylidene-1-(2-methylphenyl)pyrazolidine-3,5-diones |
| Knoevenagel Condensation | Aliphatic Ketones | 4-Alkylidene-1-(2-methylphenyl)pyrazolidine-3,5-diones |
| Alkylation | Alkyl Halide, Base | 4-Alkyl-1-(2-methylphenyl)pyrazolidine-3,5-diones |
| Dialkylation | Alkyl Halide, Base (excess) | 4,4-Dialkyl-1-(2-methylphenyl)pyrazolidine-3,5-diones |
| Acylation | Acyl Halide, Base | 4-Acyl-1-(2-methylphenyl)pyrazolidine-3,5-diones |
Derivatization at the Nitrogen Atoms:
The N2-nitrogen atom of the pyrazolidine-3,5-dione ring can also be functionalized, typically after the introduction of the 2-methylphenyl group at the N1 position. This allows for the synthesis of 1,2-disubstituted pyrazolidine-3,5-dione derivatives.
Alkylation or arylation at the N2-position can be achieved by reacting the this compound with an appropriate electrophile, such as an alkyl halide or an activated aryl halide, in the presence of a base. The choice of base and reaction conditions can influence the selectivity of the reaction.
Interactive Data Table: Examples of Derivatization at the Nitrogen Atoms
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | Alkyl Halide, Base | 1-(2-Methylphenyl)-2-alkyl-pyrazolidine-3,5-diones |
| N-Arylation | Activated Aryl Halide, Base | 1-(2-Methylphenyl)-2-aryl-pyrazolidine-3,5-diones |
| N-Acylation | Acyl Halide, Base | 1-(2-Methylphenyl)-2-acyl-pyrazolidine-3,5-diones |
The synthesis of these derivatives is crucial for exploring the structure-activity relationships of this class of compounds and for the development of new therapeutic agents. The versatility of the pyrazolidine-3,5-dione core, combined with the diverse synthetic methodologies available, ensures its continued importance in the field of medicinal chemistry.
Structural Elucidation and Characterization for Research Purposes
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopy is fundamental to confirming the compound's covalent structure by probing the interactions of its molecules with electromagnetic radiation.
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-methylphenyl)pyrazolidine-3,5-dione, distinct signals are expected for the pyrazolidine (B1218672) ring and the 2-methylphenyl (o-tolyl) substituent. mdpi.comresearchgate.net The compound's structure suggests it exists in equilibrium between the dione (B5365651) form and its enol tautomers, which would be observable in NMR spectra, often by the presence of a broad, exchangeable N-H or O-H proton signal.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, which would appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The methyl group protons on the aromatic ring would produce a sharp singlet around δ 2.2-2.4 ppm. The methylene (B1212753) (CH₂) protons on the pyrazolidine ring are predicted to appear as a singlet around δ 3.5-3.7 ppm, assuming rapid tautomerization. A broad singlet, corresponding to the N-H proton, would likely be observed in the downfield region (δ 8.0-11.0 ppm), the position and intensity of which would be sensitive to solvent and concentration.
¹³C NMR: The carbon spectrum would provide complementary information. The two carbonyl carbons (C=O) of the dione ring are expected to resonate significantly downfield, typically in the δ 165-175 ppm range. The aromatic carbons would appear between δ 125-140 ppm, while the methyl carbon of the tolyl group would be found upfield, around δ 17-21 ppm. The methylene carbon (C4) of the pyrazolidine ring is anticipated to have a chemical shift in the range of δ 40-45 ppm.
Predicted ¹H and ¹³C NMR Data
The following table contains predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
Interactive Table: Predicted NMR Spectral Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH (o-tolyl) | 7.2-7.5 (m, 4H) | 126-138 |
| Aromatic C-N | - | ~140 |
| Aromatic C-CH₃ | - | ~135 |
| Ring CH₂ (C4) | ~3.6 (s, 2H) | ~42 |
| Ring N-H | 8.0-11.0 (br s, 1H) | - |
| Ring C=O (C3, C5) | - | ~170 |
| Ar-CH₃ | ~2.3 (s, 3H) | ~18 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by absorptions from its dione and aromatic moieties. mdpi.comnih.gov A strong, sharp absorption band characteristic of the symmetric and asymmetric stretching of the two carbonyl (C=O) groups is predicted to appear in the region of 1680-1750 cm⁻¹. A broad band between 3100-3300 cm⁻¹ would indicate N-H stretching, confirming the presence of the pyrazolidine ring amide/imide structure. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C-N stretching vibrations are expected around 1300-1400 cm⁻¹.
Predicted IR Absorption Bands
Interactive Table: Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Weak |
| C=O Stretch (Amide/Dione) | 1680 - 1750 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1300 - 1400 | Medium |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190.
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions associated with the aromatic ring and the conjugated dione system. These would likely appear as strong absorptions in the 200-280 nm range. Weaker n→π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the carbonyl and amide groups, may be observed as a shoulder or a separate band at longer wavelengths (>280 nm). rsc.org The exact position of these absorption maxima (λ_max) would be influenced by the solvent polarity.
X-ray Crystallography for Three-Dimensional Structure Determination
Should the compound form suitable single crystals, X-ray crystallography would provide the most definitive structural evidence. This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.govresearchgate.net It would confirm the planarity of the pyrazolidine-3,5-dione (B2422599) ring and the relative orientation of the 2-methylphenyl substituent. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which govern the solid-state architecture.
Chromatographic Purity and Homogeneity Assessment (e.g., Thin Layer Chromatography)
Thin Layer Chromatography (TLC) is a rapid and effective method for assessing the purity of a compound and monitoring the progress of its synthesis. nih.gov To analyze this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mobile phase, likely a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be selected to achieve good separation. The compound would appear as a single spot under UV light (due to its aromatic nature) if pure. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, serves as a characteristic identifier under specific chromatographic conditions.
Structure Activity Relationship Sar and Molecular Design of Pyrazolidine 3,5 Dione Derivatives
General Principles Governing Activity in Pyrazolidine-3,5-dione (B2422599) Systems
The biological and pharmacological activities of pyrazolidine-3,5-dione derivatives are governed by several key structural principles. The heterocyclic ring, with its two nitrogen atoms and dicarbonyl groups, provides a unique framework that can be extensively modified to modulate its properties.
A pivotal feature of the pyrazolidine-3,5-dione system is the acidity of the methylene (B1212753) proton at the 4-position. pharmacy180.com The adjacent dicarbonyl groups at positions 3 and 5 significantly increase the acidity of this C-H bond, allowing for enolization and the formation of a negative charge. pharmacy180.com This acidity is a critical determinant for several pharmacological activities, including anti-inflammatory effects. pharmacy180.com Altering this acidity can lead to a decrease in anti-inflammatory and sodium-retaining activities while potentially increasing other properties like the uricosuric effect. pharmacy180.com
Influence of Substituents on the Pyrazolidine-3,5-dione Ring System
The specific nature and position of substituents on the pyrazolidine-3,5-dione ring are the primary drivers of its biological activity profile. Modifications at the N-1, N-2, and C-4 positions can dramatically alter a compound's potency, selectivity, and pharmacological effect.
The 4-position of the pyrazolidine-3,5-dione ring is a critical site for modification, and the nature of the substituent here profoundly impacts the compound's activity.
Acidity and Activity : The presence of an acidic proton at the 4-position is often essential for anti-inflammatory activity. pharmacy180.com Complete removal of this acidity, for instance, by disubstitution at the 4-position (e.g., 4,4-dialkyl derivatives), typically abolishes this effect. pharmacy180.com
Alkyl and Aryl Groups : The introduction of various substituents, such as alkyl or benzylidene groups, at this position has been a common strategy to create new derivatives. ijpsr.comjscimedcentral.com For example, 4-benzylidene-pyrazolidine-3,5-diones have been synthesized and evaluated for antimicrobial properties. ijpsr.com
Spirocyclic Systems : Creating a spirocyclic system at the 4-position has proven to be a successful strategy in drug design. In the development of AT(1) angiotensin II receptor antagonists, compounds featuring a spirocyclopentane ring at position 4 demonstrated high affinity and potent antagonist activity. nih.gov
Lipophilicity and Specificity : The substituent at the C-4 position can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with specific targets. For instance, in a series of inhibitors for the enzyme MurB, increasing the lipophilicity of the C-4 substituent correlated with improved potency. acs.org Similarly, systematic variation of substituents at this position allowed for the development of selective inhibitors of C4 plant phosphoenolpyruvate (B93156) carboxylase (PEPC). nih.gov
Aryl Substitution : The presence of phenyl groups at the nitrogen atoms is a common feature in many active pyrazolidine-3,5-diones. jscimedcentral.com These aryl rings contribute to the molecule's interaction with target proteins through hydrophobic and van der Waals forces.
Substituents on the Phenyl Ring : The electronic nature of substituents on these N-phenyl rings can fine-tune the activity. Studies have shown that introducing electron-withdrawing groups like nitro (NO₂) or chloro (Cl) at the para-position of the N-phenyl ring can lead to compounds with optimal activity. jscimedcentral.com
Table 1: Impact of N-Phenyl Substitution on Activity This table summarizes findings from various studies on how substituents on the N-phenyl ring influence the biological activity of pyrazolidine-3,5-dione derivatives.
| N-Phenyl Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| para | Electron-withdrawing (e.g., -NO₂, -Cl) | Often leads to optimum or enhanced activity. | jscimedcentral.com |
| meta | Various | Generally results in inactive compounds. | pharmacy180.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. dmed.org.ua These models are invaluable in drug discovery for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. dmed.org.ua
The development of a QSAR model involves several steps:
Data Set Collection : A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. jmaterenvironsci.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 0D, 1D, 2D, or 3D descriptors. jmaterenvironsci.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. jmaterenvironsci.com
Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. dmed.org.uajmaterenvironsci.com
For pyrazoline and related heterocyclic derivatives, QSAR models have been successfully developed to predict activities like antiamoebic effects. jmaterenvironsci.com These models can identify key descriptors that influence activity, providing insights for designing more potent compounds. For example, a QSAR model for a series of inhibitors might reveal that properties like molecular volume (V), molar refractivity (MR), and specific atomic charges (qC) are critical for inhibitory activity. nih.gov The applicability domain of the QSAR model is also defined to ensure that predictions are made only for compounds that are structurally similar to those used in the training set. dmed.org.uanih.gov
Rational Design and Synthesis of Hybrid Molecules Incorporating Pyrazolidine-3,5-dione
Rational drug design often involves creating hybrid molecules by combining two or more pharmacophores (structural units responsible for biological activity) into a single entity. jscimedcentral.com This approach aims to develop compounds with improved affinity, better selectivity, or a novel mechanism of action. The pyrazolidine-3,5-dione scaffold is an excellent building block for this strategy due to its versatile synthesis and established biological importance. researchgate.net
Several studies have focused on the synthesis of hybrid molecules where the pyrazolidine-3,5-dione ring is linked to other heterocyclic systems known for their pharmacological properties.
Quinolone Hybrids : A series of novel 1-(2-methyl-4-oxo-1,4-dihydro quinoline-6-carbonyl)-2-(substituted phenyl)-pyrazolidine-3,5-diones were synthesized. This design combines the pyrazolidine-3,5-dione core with the 4-quinolone moiety, which is known for its antimicrobial properties. researchgate.net
Benzimidazole (B57391) Hybrids : Pyrazolidine-3,5-dione substituted benzimidazole derivatives have been prepared and evaluated for anti-inflammatory and microbiological activity. asianpubs.org
Triazole Hybrids : The synthesis of pyrazolidine-3,5-diones substituted at the 1-position with a 3-phenyl-1,2,4-triazol-5-yl group has been reported. researchgate.net
Receptor-Targeted Design : In a notable example of rational design, the central imidazolone (B8795221) nucleus of the angiotensin II receptor antagonist irbesartan (B333) was replaced with a pyrazolidine-3,5-dione structure. This led to a new series of potent and selective AT(1) receptor antagonists. nih.gov
The synthesis of these hybrid molecules typically involves multi-step reactions, often starting from the condensation of a substituted hydrazine (B178648) with a malonic ester derivative to form the pyrazolidine-3,5-dione ring, which is then further functionalized. asianpubs.orgrepec.org
Table 2: Examples of Pyrazolidine-3,5-dione Hybrid Molecules This table showcases various hybrid structures created by combining the pyrazolidine-3,5-dione scaffold with other pharmacologically active nuclei.
| Hybridized Moiety | Target/Intended Activity | Synthetic Approach | Reference |
|---|---|---|---|
| 4-Quinolone | Antimicrobial | Coupling of a quinoline (B57606) carbonyl with a pre-formed pyrazolidine-3,5-dione. | researchgate.net |
| Benzimidazole | Anti-inflammatory, Antimicrobial | Condensation of N,N'-disubstituted hydrazines (containing a benzimidazole part) with diethyl malonate. | asianpubs.org |
| Angiotensin II Receptor Antagonist Scaffold | AT(1) Receptor Antagonism | Replacement of the imidazolone core of irbesartan with a pyrazolidine-3,5-dione ring. | nih.gov |
Computational Chemistry and Advanced Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. nih.gov
For 1-(2-Methylphenyl)pyrazolidine-3,5-dione, docking simulations could be performed to evaluate its binding affinity and interaction mode with various enzymes or receptors. For instance, studies on other pyrazolone (B3327878) derivatives have used docking to investigate their potential to inhibit targets like the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Such simulations would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the compound's potential biological activity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. nih.govbiotechrep.ir By solving Newton's equations of motion, MD simulations can model the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process than static docking. nih.govmdpi.com
Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within a protein's active site. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine the stability of the complex and the flexibility of its components over the simulation period. biotechrep.ir These simulations can confirm whether the crucial interactions identified in docking are maintained over time, thus validating the docking results. nih.gov
Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O interactions, Hirshfeld surfaces)
Intermolecular interactions, such as hydrogen bonds and weaker contacts like C-H···O and π-π stacking, are crucial for determining the crystal packing of a molecule and its binding to biological targets. uomphysics.netresearchgate.net Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.govnih.govmdpi.com
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Heterocyclic Compounds (Note: The percentages are typical values observed for similar organic molecules and serve as an illustrative example.)
| Interaction Type | Percentage Contribution | Description |
| H···H | 40 - 55% | Represents the most significant contribution to the Hirshfeld surface, indicating the importance of van der Waals forces. nih.govnih.gov |
| C···H/H···C | 20 - 35% | Significant contacts contributing to crystal stability. mdpi.com |
| O···H/H···O | 10 - 20% | Corresponds to hydrogen bonding (e.g., C-H···O) and other key polar interactions. nih.govresearchgate.net |
| N···H/H···N | 5 - 15% | Indicates the presence of N-H···O or N-H···N hydrogen bonds. nih.gov |
Mechanistic Studies and Investigation of Biological Targets
Exploration of Enzyme Inhibition Mechanisms
Derivatives of the pyrazolidine-3,5-dione (B2422599) scaffold have been identified as inhibitors of several critical enzymes, indicating their potential for development as therapeutic agents for a range of diseases.
Cyclooxygenase-2 (COX-2) The cyclooxygenase (COX) enzymes are responsible for prostaglandin (B15479496) production, which plays a critical role in inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively active and serves a homeostatic function, and COX-2, which is induced by inflammatory stimuli. mdpi.comyoutube.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. mdpi.comyoutube.com
Pyrazolidine-3,5-dione derivatives, specifically the oxicam class, are known COX inhibitors. nih.gov While many oxicams are non-selective, some, like meloxicam, exhibit a degree of selectivity for COX-2. nih.gov The mechanism of inhibition involves the keto-enol tautomerism of the pyrazolidine-3,5-dione core, which facilitates hydrogen bonding with key amino acid residues within the enzyme's active site, such as Ser530 and Tyr385. nih.gov The design of novel pyrazole-based hybrids continues to be an active area of research to create more potent and selective COX-2 inhibitors. rsc.org For instance, certain trimethoxy derivatives have shown higher COX-2 inhibitory action than the reference drug celecoxib. rsc.org
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) Dyrk1A is a protein kinase located on chromosome 21 that is overexpressed in individuals with Down syndrome (DS). nih.gov This overexpression is linked to learning and memory deficits. nih.gov As a result, Dyrk1A has become a significant therapeutic target, and its inhibition is being explored for the treatment of cognitive deficits associated with DS. nih.govresearchgate.net Dyrk1A is involved in various cellular processes, including neuronal development and proliferation. nih.govccspublishing.org.cn
Researchers have identified pyrazolidine-3,5-dione derivatives as a class of compounds with Dyrk1A inhibitory activity. nih.goveurekaselect.com Quantitative structure-activity relationship (QSAR) studies on these derivatives have been conducted to optimize their inhibitory potential and provide a foundation for developing new drugs for DS-related learning and memory issues. nih.gov The inhibition of Dyrk1A by these compounds is also being investigated for its potential in treating other conditions, such as diabetes, by promoting pancreatic β-cell proliferation. nih.govccspublishing.org.cnsci-hub.ru
MurB (UDP-N-acetylenolpyruvylglucosamine reductase) MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Its inhibition represents a promising strategy for developing new antibacterial agents, particularly against Gram-positive bacteria. nih.gov
A series of 3,5-dioxopyrazolidines have been identified as novel and potent inhibitors of the MurB enzyme. nih.gov Specifically, 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides have demonstrated inhibitory activity against MurB from both Escherichia coli and Staphylococcus aureus. nih.gov These compounds bind within the active site of MurB, adjacent to the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to a disruption of peptidoglycan synthesis and subsequent antibacterial action. nih.gov
Phosphoenolpyruvate (B93156) Carboxylase (PEPC) PEPC is a key enzyme in the C4 photosynthetic pathway used by many weeds, as well as in the regulation of the citric acid cycle in bacteria and plants. nih.govwikipedia.org It catalyzes the carboxylation of phosphoenolpyruvate (PEP) to form oxaloacetate. uni-duesseldorf.deproteopedia.org Because many major crops use C3 photosynthesis, targeting the distinct PEPC enzyme in C4 plants is a viable strategy for developing selective herbicides. uni-duesseldorf.denih.gov
Through virtual screening and in vitro validation, pyrazolidine-3,5-diones have been identified as a new class of molecules that can inhibit C4 PEPC. uni-duesseldorf.denih.gov For example, the compound (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione was found to have an IC₅₀ value of 1.96 µM against C4 PEPC, with a 16.6-fold selectivity over the C3 PEPC isoform. uni-duesseldorf.de This selectivity makes this class of compounds a strong candidate for further development into potent and C4 plant-selective herbicides. nih.gov
Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Human dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is essential for the proliferation of rapidly dividing cells, making hDHODH a significant therapeutic target for cancers like acute myelogenous leukemia, as well as for autoimmune and infectious diseases. nih.gov The inhibition of this enzyme leads to pyrimidine depletion, which can arrest cell growth. nih.gov While specific studies on 1-(2-Methylphenyl)pyrazolidine-3,5-dione are not detailed, the pyrazolidine-3,5-dione scaffold is known to be a versatile core for enzyme inhibitors, including those involved in crucial biosynthetic pathways. eurekaselect.com
Investigation of Receptor Modulation
In addition to enzyme inhibition, pyrazolidine-3,5-dione derivatives have been shown to modulate the activity of important nuclear receptors, influencing gene expression related to metabolism and inflammation.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) PPARγ is a ligand-activated nuclear receptor that is a master regulator of adipogenesis and is centrally involved in glucose and lipid metabolism. nih.govfrontiersin.org It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs, which act as PPARγ agonists to improve insulin (B600854) sensitivity. nih.gov
Pyrazolidine-3,5-dione derivatives have also been investigated for their ability to modulate PPARγ. eurekaselect.com The activation of PPARγ by agonist compounds influences the expression of numerous genes involved in metabolic processes. nih.gov This modulation can regulate the secretion of adipokines like adiponectin and leptin, which positively affect insulin sensitivity. nih.gov
Farnesoid X Receptor (FXR) The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine that is activated by bile acids. nih.govnih.gov It plays a critical role in regulating the synthesis, transport, and metabolism of bile acids, as well as lipid and carbohydrate metabolism. nih.govnih.gov This makes FXR an attractive drug target for metabolic and liver diseases. nih.gov
A novel class of pyrazolidine-3,5-dione derivatives has been identified as potent, non-steroidal partial or full agonists of FXR. nih.govcolab.ws Through virtual screening and subsequent synthesis, several of these derivatives were found to exhibit lower EC₅₀ values than the natural FXR agonist chenodeoxycholic acid (CDCA), indicating high potency. nih.gov This discovery has opened a new avenue for developing selective bile acid receptor modulators (SBARMs) based on the pyrazolidine-3,5-dione scaffold. nih.gov
Biochemical Pathways Affected by Pyrazolidine-3,5-dione Derivatives
The interaction of pyrazolidine-3,5-dione derivatives with various enzymes and receptors results in the modulation of several key biochemical pathways. eurekaselect.com
Prostaglandin Synthesis: By inhibiting the COX-2 enzyme, these compounds block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com This is the primary mechanism behind their anti-inflammatory effects.
Bacterial Peptidoglycan Biosynthesis: The inhibition of the MurB enzyme disrupts the pathway responsible for building the bacterial cell wall, leading to cell lysis and conferring antibacterial activity. nih.gov
Carbon Fixation and Metabolism: Inhibition of PEPC in C4 plants disrupts their photosynthetic pathway, forming the basis for their use as selective herbicides. uni-duesseldorf.denih.gov In bacteria, PEPC inhibition can affect the flux through the citric acid cycle. wikipedia.org
Pyrimidine Biosynthesis: Targeting hDHODH affects the de novo synthesis of pyrimidines, which is critical for DNA and RNA synthesis in highly proliferative cells, such as cancer cells. nih.gov
Lipid and Glucose Homeostasis: Through the modulation of nuclear receptors like PPARγ and FXR, pyrazolidine-3,5-dione derivatives can influence gene expression networks that control lipid and glucose metabolism, insulin sensitivity, and bile acid homeostasis. nih.govnih.gov
Research Applications Beyond Direct Therapeutics
Development as Chemical Probes for Biological Systems
While not a therapeutic agent itself, the pyrazolidine-3,5-dione (B2422599) framework, including the 1-(2-Methylphenyl) derivative, is instrumental in developing chemical probes to study biological systems. These probes are designed to interact with specific biological targets like enzymes or receptors, helping researchers to understand their function and role in cellular processes.
The synthesis of pyrazolidine-3,5-dione derivatives can be achieved through the condensation of precursors like diethyl malonate with substituted hydrazines, such as 2-methylphenylhydrazine. researchgate.net This core structure can then be further modified. The acidic nature of the hydrogen atom at the 4th position of the pyrazolidine (B1218672) ring is a key feature, influencing its pharmacological and biological interactions. pharmacy180.com
One notable application is in the development of agonists for nuclear receptors. Through virtual screening techniques, a pyrazolidine-3,5-dione based scaffold was identified as a potent agonist for the Farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.gov A series of derivatives were synthesized and evaluated, with many showing significant agonistic activities. nih.gov Such compounds serve as valuable tools for investigating the physiological and pathological roles of FXR. nih.gov Although this study did not specifically test the 1-(2-methylphenyl) variant, the success of the general scaffold highlights the potential for this and other analogs to be developed into selective probes for various receptors. nih.gov Theoretical studies using Density Functional Theory (DFT) on similar pyrazolidine-3,5-dione derivatives help in understanding their charge distribution and molecular orbitals, which is crucial for designing probes with high specificity and affinity for their intended biological targets. researchgate.net
Potential in Agrochemical Research
The pyrazolidine-3,5-dione scaffold is a promising platform for the development of novel agrochemicals, including selective herbicides, insecticides, and miticides.
Selective Herbicides Research has identified pyrazolidine-3,5-diones as a new class of potential herbicides that selectively target C4 plants, which include many of the world's most resilient weeds. nih.gov These compounds act as inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC), a critical enzyme in the C4 photosynthetic pathway. nih.gov By inhibiting this enzyme, the compounds can disrupt the growth of C4 weeds with minimal effect on C3 crop plants. nih.gov
In a study identifying these inhibitors, a series of pyrazolidine-3,5-dione analogs were synthesized and tested. The research derived a qualitative structure-activity relationship (SAR), indicating that variations in the substituents on the phenyl ring and at the 4-position of the pyrazolidine core significantly impact inhibitory potential. nih.gov One of the most effective compounds identified was (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, which showed inhibitory potential in the submicromolar range against C4 PEPC. nih.gov This makes the general class of 1-aryl-pyrazolidine-3,5-diones, including the 1-(2-methylphenyl) derivative, highly interesting for further development into potent and selective herbicides. nih.gov Patents have been filed for 4-aryl-4-substituted pyrazolidine-3,5-dione derivatives for use as the active ingredient in herbicides. google.comgoogle.com
| Compound | IC₅₀ for C4 PEPC (Zea mays) [µM] | IC₅₀ for C3 PEPC (Triticum aestivum) [µM] | Selectivity Factor (C3/C4) |
|---|---|---|---|
| (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | 0.8 ± 0.1 | 13 ± 1 | 16.3 |
| 1-(4-chlorophenyl)-4-((3-hydroxyphenyl)methylene)pyrazolidine-3,5-dione | 1.5 ± 0.1 | 12 ± 1 | 8.0 |
| 1-phenyl-4-((3-hydroxyphenyl)methylene)pyrazolidine-3,5-dione | 2.0 ± 0.1 | 13 ± 1 | 6.5 |
Insecticides and Miticides The versatility of the pyrazolidine-3,5-dione structure also extends to insect and mite control. Patents specifically claim 4-aryl-4-substituted pyrazolidine-3,5-dione derivatives as active ingredients in insecticides and acaricides (miticides). google.comgoogle.com Furthermore, research into related structures has focused on developing environmentally friendly pesticides. One study highlighted the synthesis of pyrazolidine-3,5-dione derivatives as potent larvicidal agents against mosquito larvae. researchgate.net This indicates the potential for derivatives like 1-(2-Methylphenyl)pyrazolidine-3,5-dione to be explored as lead compounds in the creation of new pest control agents. researchgate.net
Exploration in Materials Science and Dye Chemistry
The pyrazolidine-3,5-dione ring is a valuable precursor in the synthesis of organic dyes and other functional materials. The reactivity of the methylene (B1212753) group (the CH₂ at the 4-position) makes it an excellent coupling component for creating azo dyes. nih.gov
Color Formers and Azo Dyes Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of synthetic colorants used in various industries. nih.gov They are typically synthesized through a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. nih.gov
This compound can act as such a coupling component. The active methylene group at the C-4 position readily reacts with a diazonium salt to form a highly conjugated system, resulting in a colored azo dye. researchgate.net The specific shade and properties of the resulting dye, such as its lightfastness and solubility, are influenced by the entire molecular structure, including the 2-methylphenyl group on the pyrazolidine ring and the substituents on the diazonium salt. researchgate.netnih.gov Numerous studies have detailed the synthesis of novel azo dyes based on pyrazole (B372694) and pyrazolone (B3327878) cores, which are structurally similar to pyrazolidine-diones. researchgate.netresearchgate.netnih.gov These dyes have applications as disperse dyes for coloring synthetic fibers like polyester. researchgate.netnih.gov
| Component Type | Example Compound | Role in Synthesis |
|---|---|---|
| Diazo Component (after diazotization) | Aniline, Sulfanilic acid, Substituted anilines | Forms the diazonium salt (Ar-N₂⁺), the electrophile in the coupling reaction. unb.ca |
| Coupling Component | This compound | Provides the electron-rich C-4 position for electrophilic attack by the diazonium salt to form the azo bond. |
Luminescent Compounds The extended π-conjugated systems that can be created from pyrazolidine-3,5-dione derivatives also open avenues for their use in luminescent materials. While specific research into the luminescent properties of this compound is not widely documented, the principles of designing organic fluorophores can be applied. By creating push-pull chromophores or extending the conjugation through chemical reactions at the C-4 position, it is conceivable to synthesize derivatives with specific absorption and emission characteristics, potentially for applications in sensors or organic light-emitting diodes (OLEDs). chemistryviews.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-Methylphenyl)pyrazolidine-3,5-dione derivatives, and how are intermediates characterized?
- Methodology : A multi-step synthesis involves:
- Step 1 : Reacting 4-hydrazinyltetrazolo[1,5-a]quinoxaline (I) with diethyl maleate in glacial acetic acid under reflux (4–5 hours) to form 1-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (II) .
- Step 2 : Alkylation of (II) with propargyl bromide using Cs₂CO₃ in THF at 60°C for 4 hours to introduce propargyl groups .
- Step 3 : Copper(I)-catalyzed 1,3-dipolar cycloaddition with aryl azides (CuSO₄·5H₂O/sodium ascorbate, THF/H₂O, 60°C) to yield triazole hybrids (IVa–n) .
- Characterization : Intermediates and final compounds are validated via ¹H/¹³C NMR, mass spectrometry, and elemental analysis. Melting points and TLC (silica gel 60F₂₅₄) ensure purity .
Q. How is the in vitro anti-cancer activity of pyrazolidine-3,5-dione derivatives evaluated, and what are typical IC₅₀ ranges?
- Assay Design : Compounds are tested against human cancer cell lines (e.g., HeLa, MCF-7, A549) using MTT assays. Doxorubicin is a common positive control.
- Results : Derivatives like IVd (with a 4-bromophenyltriazole group) show IC₅₀ values of 3.20–5.29 μM, comparable to doxorubicin (3.48–19.86 μM) . Activity correlates with substituents; electron-withdrawing groups (e.g., nitro, bromo) enhance potency .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of pyrazolidine-3,5-dione derivatives to target receptors like EGFR or FXR?
- Molecular Docking : Derivatives (IVa–n) are docked into EGFR (PDB: 4HJO) using AutoDock Vina. Binding energies (e.g., −9.2 kcal/mol for IVd) align with experimental IC₅₀ values .
- Virtual Screening : For FXR agonists, pharmacophore models and ligand-based screening identify pyrazolidine-3,5-dione scaffolds. Top hits (e.g., 1a, 1d) show EC₅₀ values <10 μM in luciferase transactivation assays .
Q. How can enantioselective synthesis of chiral pyrazolidine-3,5-dione derivatives be achieved?
- Catalytic Asymmetric Methods :
- Palladium Catalysis : WingPhos L4 ligand with [Pd(allyl)Cl]₂ achieves 28% enantiomeric excess (ee) in 1,4-hydroalkylation of 1,3-enynes .
- Nickel Catalysis : Chiral Ni catalysts improve enantioselectivity (up to 92% ee) in allenylic substitution reactions, avoiding additives .
- Optimization : Solvent polarity (THF vs. dioxane) and temperature (0°C to rt) critically influence yield and ee .
Q. How should researchers address contradictory biological activity data across studies (e.g., varying IC₅₀ values)?
- Troubleshooting :
- Cell Line Variability : Validate using standardized cell lines (e.g., NCI-60 panel) and control for passage number .
- Assay Conditions : Ensure consistent MTT incubation times (typically 48–72 hours) and serum-free media during treatment .
- Compound Stability : Monitor degradation via HPLC and adjust storage conditions (e.g., −20°C in DMSO) .
Methodological Notes
- Synthetic Challenges : Propargylation (Step 2) may require excess Cs₂CO₃ (2.8 equiv) to suppress side reactions .
- Purification : Column chromatography (ethyl acetate/hexane gradients) resolves regioisomers in triazole hybrids .
- Data Reproducibility : Report NMR shifts (δ in ppm) relative to TMS and DMSO-d₆ residual peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
